1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anilino]-9,10-dioxoanthracene-2-sulfonic acid
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Overview
Description
PSB-10211 is a potent competitive antagonist and positive modulator of the P2X2 receptor . This compound is part of the sulfoanthraquinone derivatives family and is known for its ability to selectively block P2X2 receptors, which are a subtype of purinergic receptors involved in various physiological processes .
Chemical Reactions Analysis
PSB-10211 primarily undergoes reactions typical of sulfoanthraquinone derivatives. These reactions include:
Oxidation: PSB-10211 can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy as a receptor antagonist.
Substitution: Substitution reactions, particularly involving the sulfonic acid groups, can modify the compound’s properties.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PSB-10211 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the P2X2 receptor and its role in various chemical processes.
Biology: Helps in understanding the physiological roles of P2X2 receptors in different biological systems.
Medicine: Investigated for its potential therapeutic applications in conditions where P2X2 receptor modulation is beneficial.
Industry: Utilized in the development of new drugs targeting purinergic receptors
Mechanism of Action
PSB-10211 exerts its effects by competitively antagonizing the P2X2 receptor. This receptor is an ATP-gated ion channel involved in various cellular processes. By blocking the receptor, PSB-10211 modulates the flow of ions across the cell membrane, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
PSB-10211 is compared with other sulfoanthraquinone derivatives such as PSB-1011. Both compounds act as P2X2 receptor antagonists, but PSB-10211 is noted for its moderate selectivity and allosteric mechanism of inhibition . Other similar compounds include Reactive Blue 2, which also targets purinergic receptors but with different selectivity and potency profiles .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C23H14Cl2N6O5S |
---|---|
Molecular Weight |
557.4 g/mol |
IUPAC Name |
1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C23H14Cl2N6O5S/c24-21-29-22(25)31-23(30-21)28-11-5-3-4-10(8-11)27-14-9-15(37(34,35)36)18(26)17-16(14)19(32)12-6-1-2-7-13(12)20(17)33/h1-9,27H,26H2,(H,34,35,36)(H,28,29,30,31) |
InChI Key |
BLCUJFVIEUPNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)O)N |
Origin of Product |
United States |
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